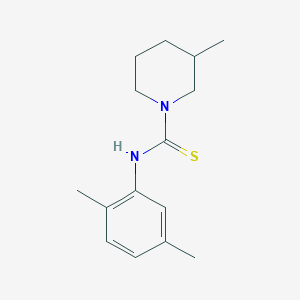

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide, also known as DCT or Deschloroketamine, is a chemical compound that belongs to the arylcyclohexylamine class. It is a dissociative anesthetic and has been the subject of scientific research for its potential therapeutic applications.

Mécanisme D'action

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It also has affinity for the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and the regulation of calcium homeostasis.

Biochemical and Physiological Effects:

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide has been shown to produce dose-dependent sedation, analgesia, and dissociation in animal models. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide is its rapid onset of action, which allows for the study of its effects on various physiological and behavioral parameters. However, its use in animal models is limited by its potential for abuse and its potential to cause respiratory depression and other adverse effects.

Orientations Futures

Future research on N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide could focus on its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. It could also investigate its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further studies could explore the potential use of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide as a tool for studying the mechanisms underlying psychiatric disorders.

Méthodes De Synthèse

The synthesis of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide involves the reaction of 2,5-dimethylphenyl magnesium bromide with 3-methylpiperidin-1-yl chloride, followed by the addition of carbon disulfide to form the corresponding dithiocarbamate. The final step involves the deprotection of the dithiocarbamate to yield N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide.

Applications De Recherche Scientifique

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. It has also been investigated for its potential use as a rapid-acting antidepressant and anxiolytic agent.

Propriétés

Nom du produit |

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide |

|---|---|

Formule moléculaire |

C15H22N2S |

Poids moléculaire |

262.4 g/mol |

Nom IUPAC |

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide |

InChI |

InChI=1S/C15H22N2S/c1-11-6-7-13(3)14(9-11)16-15(18)17-8-4-5-12(2)10-17/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18) |

Clé InChI |

ZOYITEMXNPOMBC-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C)C |

SMILES canonique |

CC1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

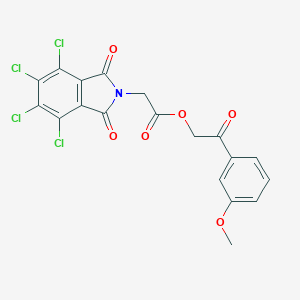

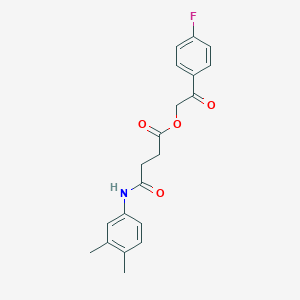

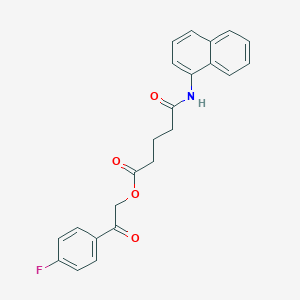

![2-(4-Fluorophenyl)-2-oxoethyl 5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoate](/img/structure/B215661.png)

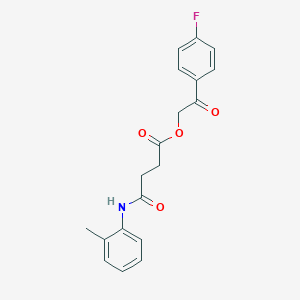

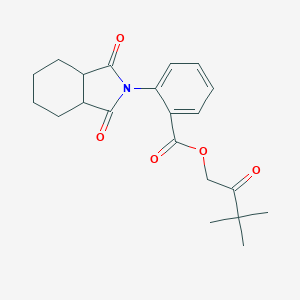

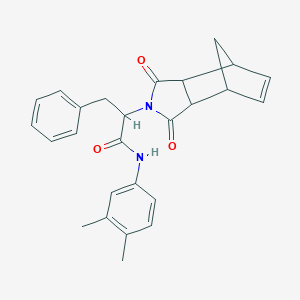

![Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B215662.png)

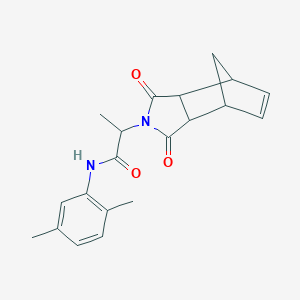

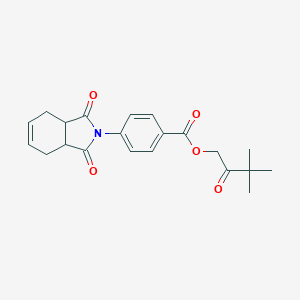

![Butyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B215663.png)

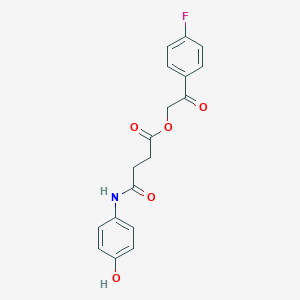

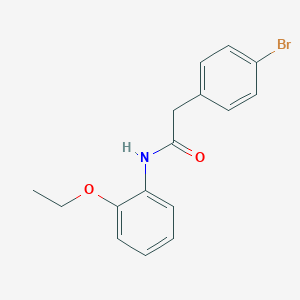

![Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215664.png)